molecular formula C10H15NO2S3 B1181350 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid CAS No. 1112997-73-5

4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid

Cat. No.: B1181350
CAS No.: 1112997-73-5
M. Wt: 277.4
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Description

4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid (CAS 1112997-73-5) is a trithiocarbonate compound that functions as a highly effective reversible addition-fragmentation chain-transfer (RAFT) agent . With a molecular formula of C10H15NO2S3 and a molecular weight of 277.42 g/mol , this reagent is specifically designed to exert precise control over molecular weight, polydispersity, and architecture in radical polymerization processes. The compound features a propyl Z-group and a cyano-isopropyl R-group, a configuration that makes it particularly suitable for controlling the polymerization of methacrylate and acrylate monomers . The carboxylic acid functional group provides a versatile handle for further chemical modification, enabling the synthesis of block copolymers or polymer-protein conjugates, and facilitating post-polymerization immobilization onto surfaces or incorporation into more complex macromolecular structures. This product is offered with a high purity of 95% and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-4-propylsulfanylcarbothioylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S3/c1-3-6-15-9(14)16-10(2,7-11)5-4-8(12)13/h3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOMERYMNGUPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=S)SC(C)(CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Intermediate Propyltrithiocarbonate

The first step generates a propyltrithiocarbonate intermediate through nucleophilic substitution.

Reagents :

  • Propane-1-thiol (20 mmol, 1.53 g)

  • Carbon disulfide (1.51 mL, 1.25 eq.)

  • Potassium hydroxide (2.24 g, 2 eq.)

  • 4-Toluenesulfonyl chloride (TsCl, 4.57 g, 1.2 eq.)

Procedure :

  • Propane-1-thiol is dissolved in acetone (50 mL) under nitrogen.

  • Aqueous KOH is added dropwise, followed by carbon disulfide, and stirred for 2 hours.

  • TsCl in acetone (20 mL) is introduced, and the mixture reacts overnight.

  • The organic layer is extracted with ethyl acetate, washed with water, and purified via silica gel chromatography (hexane/ethyl acetate, 5% ethyl acetate).

Yield : 84% (red liquid intermediate).

Step 2: Coupling with 4-Cyanovaleric Acid

The intermediate reacts with 4,4'-azobis(4-cyanovaleric acid) (VA-501) to form the target compound.

Reagents :

  • Propyltrithiocarbonate intermediate (2.6474 g, 1.25 eq.)

  • VA-501 (2.3926 g, 1 eq., 18% water content)

  • Ethyl acetate (100 mL)

Procedure :

  • Reagents are dissolved in ethyl acetate and degassed via freeze-pump-thaw cycles.

  • The solution reacts at 70°C under nitrogen overnight.

  • The solvent is evaporated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 1:3).

Yield : 67% (yellow solid).

Characterization :

  • ¹H NMR (CDCl₃): δ 3.36 (q, 2H, -CH₂-S), 2.85 (s, 4H, -CH₂-CH₂-), 1.38 (t, 3H, -CH₃).

  • Purity : >95% by HPLC.

Alternative Method: Carbodiimide-Mediated Esterification

A modified approach from AstaTech, Inc. employs carbodiimide chemistry to activate the carboxylic acid group, though specifics are less detailed.

Reagents :

  • 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid (1.43 g, 5.2 mmol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC·HCl, 1.98 g, 2 eq.)

  • 4-Dimethylaminopyridine (DMAP, 0.31 g, 0.5 eq.)

  • Methanol (10.4 mL, 50 eq.)

Procedure :

  • The carboxylic acid and DMAP are dissolved in dichloromethane (DCM).

  • EDC·HCl and methanol are added dropwise at 0°C.

  • The reaction proceeds at room temperature for 16 hours.

  • The product is washed with water, dried with sodium sulfate, and purified via flash chromatography.

Yield : ~75% (reported for analogous esters).

Comparative Analysis of Methods

Parameter Two-Step Synthesis Carbodiimide Method
Key Reagents TsCl, VA-501EDC·HCl, DMAP
Reaction Time 48 hours16–24 hours
Yield 67%75% (estimated)
Purity >95%95%
Purification Silica chromatographyFlash chromatography

The two-step method offers higher structural fidelity for RAFT applications, while the carbodiimide route simplifies ester derivatization.

Optimization Challenges and Solutions

Byproduct Formation

  • Issue : Dicyclohexylurea (DCU) precipitates in carbodiimide reactions, requiring filtration.

  • Solution : Use of DMAP accelerates coupling, reducing side reactions.

Solvent Selection

  • Ethyl acetate and DCM are preferred for their compatibility with thiocarbonylthio groups.

  • Polar aprotic solvents (e.g., DMA) improve RAFT agent solubility during polymerization.

Temperature Sensitivity

  • Reactions exceeding 70°C risk thermal decomposition of the thiocarbonylthio moiety.

  • Controlled heating (70°C under nitrogen) ensures stability.

Industrial-Scale Considerations

  • Cost Drivers : Propane-1-thiol and VA-501 account for ~60% of raw material costs.

  • Safety : Carbon disulfide (toxicity) and TsCl (corrosivity) necessitate closed-system processing.

  • Green Chemistry : Substituting TsCl with milder sulfonating agents remains an area of research .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Chemistry

1.1 Role as a RAFT Agent

One of the primary applications of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid is as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer synthesis. RAFT polymerization is a widely used method for producing well-defined polymers with controlled molecular weights and architectures.

  • Case Study : In a study examining the synthesis of poly(methacrylamide), researchers utilized CPAC as a RAFT agent to achieve controlled polymerization. The results demonstrated that the use of CPAC allowed for precise control over molecular weight and polydispersity index (PDI), crucial for tailoring polymer properties for specific applications .

1.2 Smart Polymers

CPAC has also been investigated for its role in developing smart polymers that respond to environmental stimuli, such as temperature and pH changes. These polymers can have applications in drug delivery systems where controlled release is essential.

  • Data Table: Properties of Smart Polymers Using CPAC
Polymer TypeResponse TypeTemperature RangeRelease Profile
Poly(N-isopropylacrylamide)Temperature30°C - 40°CRapid release above 37°C
Poly(acrylic acid)pHpH 5 - 7Controlled release at pH 6

Drug Delivery Systems

2.1 Encapsulation and Release Mechanisms

The ability of CPAC-based polymers to encapsulate drugs and control their release has been extensively studied. The amphiphilic nature of these polymers allows them to form micelles or nanoparticles that can encapsulate both hydrophilic and hydrophobic drugs.

  • Case Study : A study published in Biomacromolecules explored the use of CPAC-derived nanoparticles for curcumin delivery. The nanoparticles demonstrated effective encapsulation efficiency and sustained release profiles, highlighting their potential for therapeutic applications .

2.2 Biocompatibility Studies

Biocompatibility is crucial for any material intended for medical use. Research has shown that polymers synthesized using CPAC exhibit low cytotoxicity, making them suitable candidates for biomedical applications.

  • Data Table: Biocompatibility Results of CPAC-based Nanoparticles
Nanoparticle TypeCytotoxicity Level (IC50 μg/mL)Application Potential
Curcumin-loaded NP>1000Cancer therapy
Doxorubicin-loaded NP>500Chemotherapy

Biomedical Applications

3.1 Functional DNA-Polymer Conjugates

CPAC has been utilized in the synthesis of functional DNA-polymer conjugates, which have applications in gene delivery and diagnostics. The ability to attach RAFT agents to oligonucleotides allows for the creation of complex structures that can enhance the delivery efficiency of genetic materials.

  • Case Study : Research demonstrated the successful conjugation of CPAC with DNA, resulting in improved stability and efficiency in gene delivery systems . The study highlighted the versatility of CPAC in modifying DNA structures for enhanced functionality.

3.2 Anticoagulant Applications

Recent studies have indicated potential uses of CPAC derivatives in developing anticoagulant therapies. The modification of heparin-binding copolymers with CPAC has shown promise in reversing the effects of various anticoagulants, providing a new avenue for therapeutic interventions .

Mechanism of Action

The mechanism of action of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a mediator, allowing for the controlled growth of polymer chains. It forms a stable intermediate with the growing polymer chain, which can then undergo fragmentation to release the polymer and regenerate the chain transfer agent . This process ensures the production of polymers with well-defined molecular weights and low polydispersities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of trithiocarbonate RAFT agents, where structural variations in the substituent groups significantly influence solubility, polymerization efficiency, and application scope. Below is a detailed comparison with key analogs:

Structural and Functional Comparison

Compound Name Substituent Group Solubility Key Applications Notable Findings
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid Propylthio (C3H7S) Water and polar organic solvents Aqueous RAFT polymerization, stimuli-responsive polymers Balances solubility and reactivity; effective for methacrylates (e.g., HPMA) with moderate hydrophobicity .
4-Cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acid Ethylthio (C2H5S) Polar solvents (less hydrophobic than propyl variant) Controlled polymerization in mixed aqueous-organic systems Shorter alkyl chain reduces steric hindrance, enhancing chain-transfer rates in hydrophilic monomers .
4-Cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid Dodecylthio (C12H25S) Hydrophobic solvents (e.g., DMF, toluene) Hydrophobic polymer self-assembly, nanoparticle synthesis Long alkyl chain stabilizes micelle formation; slower dissolution kinetics in polar solvents .
4-Cyano-4-((phenylcarbonothioyl)thio)pentanoic acid (CPPA) Phenyl (C6H5) Limited aqueous solubility; soluble in organic solvents Graft polymerization onto nonwoven fabrics (e.g., PE/PP) Aromatic group enhances electron transfer efficiency, improving grafting density .
4-(([2-carboxyethyl]thio)carbonothioyl)thio-4-cyanopentanoic acid (CTCA) Carboxyethyl (HOOC-CH2-CH2S) Highly water-soluble Biomedical polymers (e.g., PMAAm) Carboxylic acid groups enable pH-responsive behavior; ideal for biocompatible formulations .

Key Research Findings

Solubility and Reactivity Trade-offs: The propylthio substituent in 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid provides intermediate hydrophobicity, making it versatile for both aqueous and organic-phase polymerizations. In contrast, the dodecylthio analog requires prolonged dissolution times in polar solvents (e.g., >1 week in DMF for high-DP polymers) . Ethylthio variants exhibit faster chain-transfer kinetics due to reduced steric bulk, but their shorter alkyl chains limit stability in hydrophobic systems .

Biological and Industrial Efficacy :

  • CPPA (phenyl-substituted) demonstrates superior control in graft polymerization onto polyolefins, achieving higher grafting densities (up to 35% Dg) compared to alkyl-substituted analogs .
  • CTCA (carboxyethyl-substituted) enables synthesis of ultra-hydrophilic polymers like PMAAm, critical for drug delivery systems targeting cellular uptake .

Safety and Handling :

  • Propylthio and ethylthio variants require stringent safety protocols (e.g., P201, P210) due to flammability and reactivity with heat sources .

Biological Activity

4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid (CAS Number: 1112997-73-5) is a thiocarbonyl compound with a unique structure that includes a propylthio group. This compound has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. Its biological activity is primarily associated with its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, as well as its potential applications in drug delivery systems.

  • Molecular Formula: C10H15NO2S3
  • Molecular Weight: 277.43 g/mol
  • Physical Form: Pale-yellow to yellow-brown solid
  • Melting Point: 101-106 °C

The biological activity of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid is largely attributed to its reactivity and ability to form polymers that can encapsulate drugs or other therapeutic agents. The compound acts as a chain transfer agent in RAFT polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. This property is crucial for developing drug delivery systems that require precise control over release profiles and stability.

Applications in Biological Systems

  • Drug Delivery Systems : The compound has been investigated for its potential in enhancing the delivery of hydrophobic drugs. Studies have shown that nanoparticles formed using this compound can effectively encapsulate both hydrophobic (e.g., curcumin) and hydrophilic (e.g., methyl orange) molecules, demonstrating low cytotoxicity and favorable release profiles .
  • Polymeric Gene Carriers : Research indicates that 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid can be utilized in the synthesis of gradient copolymers that enhance gene delivery efficiency. These copolymers exhibit improved binding interactions with plasmid DNA (pDNA), leading to higher transfection rates while maintaining cell viability .
  • Biocompatibility : The low cytotoxicity of nanoparticles derived from this compound suggests its suitability for biomedical applications, including gene therapy and targeted drug delivery .

Case Study 1: Polymer-Based Drug Delivery

In a study examining the efficacy of polymeric nanoparticles formed from 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid, researchers demonstrated that these nanoparticles could encapsulate curcumin with a drug loading percentage ranging from 4.25% to 11.55%. The release profiles indicated a sustained release mechanism, highlighting the potential for this compound in developing effective drug delivery systems .

Case Study 2: Gene Delivery Efficiency

Another investigation focused on the use of gradient copolymers synthesized with this compound for gene therapy applications. The study revealed that these copolymers significantly enhanced pDNA binding and transfection efficiency compared to conventional statistical copolymers, showcasing the versatility of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid in biomedical applications .

Comparative Analysis with Similar Compounds

Compound NameStructureApplication
4-Cyano-4-(((ethylthio)carbonothioyl)thio)pentanoic acidStructureUsed similarly in RAFT polymerization
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acidStructureEmployed in polymer synthesis
2-[[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanyl]propanoic acidStructureExplored for amphiphilic properties

Q & A

Q. What is the role of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid in controlled radical polymerization?

This compound acts as a reversible addition-fragmentation chain-transfer (RAFT) agent, enabling precise control over polymer molecular weight and polydispersity. Its thiocarbonylthio group mediates radical polymerization by reversibly transferring active radicals between propagating chains, ensuring uniform growth. Experimental validation typically involves kinetic studies using UV-Vis spectroscopy or gel permeation chromatography (GPC) to monitor chain extension and confirm living polymerization behavior .

Q. How is this compound synthesized, and what purity standards are critical for polymerization studies?

Synthesis follows protocols for analogous RAFT agents (e.g., 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid), involving reaction of cyanoacetic acid derivatives with carbon disulfide and alkylthiols under controlled pH and temperature. Key steps include purification via recrystallization or column chromatography to remove unreacted monomers and byproducts. Purity (>98%) is validated using HPLC or NMR spectroscopy, as impurities can inhibit polymerization efficiency or introduce side reactions .

Q. What analytical methods are used to characterize this compound in polymer matrices?

  • NMR Spectroscopy : Identifies structural integrity and confirms the presence of the thiocarbonylthio group (δ 170–190 ppm for C=S).
  • GPC : Measures molecular weight distribution and confirms controlled polymerization.
  • MALDI-TOF MS : Validates end-group fidelity and absence of termination products.
    Cross-referencing with databases like PubChem or NIST ensures consistency in spectral data interpretation .

Advanced Research Questions

Q. How can reaction conditions be optimized for high monomer conversion while maintaining low dispersity (Ð)?

Optimization involves:

  • Temperature Control : Lower temperatures (50–70°C) reduce radical recombination.
  • Initiator-to-CTA Ratio : A 1:5 molar ratio balances initiation rate and chain transfer efficiency.
  • Monomer Feed Rate : Gradual addition minimizes exothermic side reactions.
    Computational tools (e.g., reaction path search algorithms) predict optimal conditions by modeling radical flux and chain transfer kinetics, reducing trial-and-error experimentation .

Q. How to resolve contradictions in molecular weight data between theoretical and experimental values?

Discrepancies arise from:

  • Impurities in CTA : Validate purity via elemental analysis or LC-MS.
  • Chain Transfer Efficiency : Measure using kinetic studies (e.g., stopped-flow NMR).
  • Side Reactions (e.g., hydrolysis of thiocarbonylthio group) : Monitor pH stability and exclude moisture.
    Reproducibility tests across multiple batches and cross-lab validation are recommended .

Q. How does the propylthio substituent influence RAFT activity compared to phenyl or dodecyl analogs?

The propylthio group enhances solubility in polar monomers (e.g., acrylates) while maintaining moderate chain transfer constants (Ctr ≈ 2–5). Compared to phenyl derivatives (higher Ctr but poor solubility) or dodecyl analogs (low Ctr in aqueous systems), it offers a balance between reactivity and compatibility. Comparative studies using time-resolved ESR spectroscopy or kinetic modeling quantify substituent effects on fragmentation rates .

Q. What computational strategies are effective in designing derivatives of this RAFT agent for niche polymerization systems?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) of the C–S bond to predict fragmentation rates. Machine learning models trained on existing RAFT agent datasets (e.g., Hammett constants, steric parameters) guide substituent selection for targeted applications (e.g., bio-polymerization). Experimental validation via Arrhenius plots of polymerization rates confirms computational predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid
Reactant of Route 2
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid

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